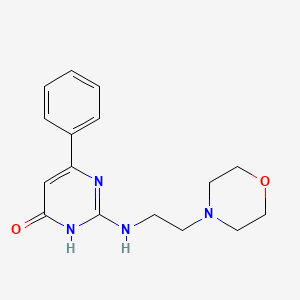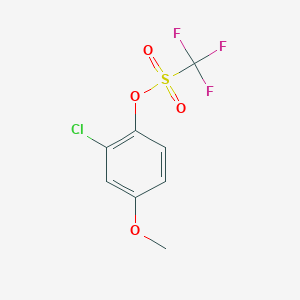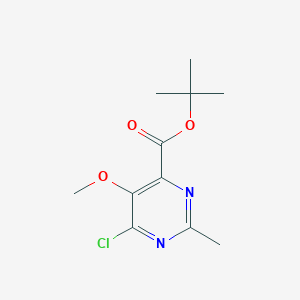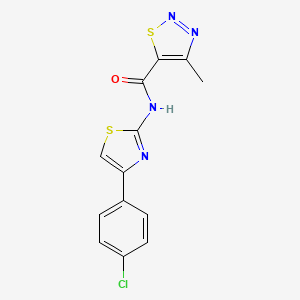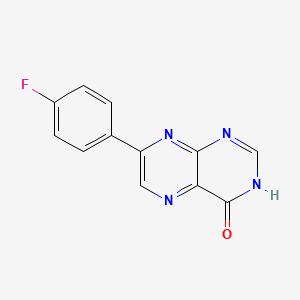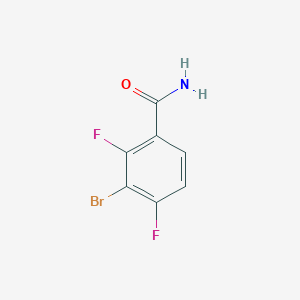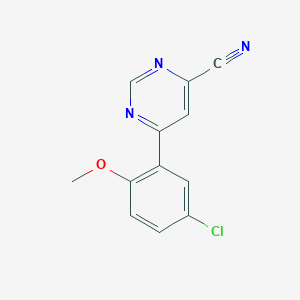
6-(5-Chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a 5-chloro-2-methoxyphenyl group and a cyano group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions
6-(5-Chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
科学的研究の応用
6-(5-Chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent targeting epidermal growth factor receptor (EGFR) mutations.
Neuroprotection: Studies have shown its potential in neuroprotective and anti-neuroinflammatory applications.
Material Science: The compound can be used in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 6-(5-chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile involves its interaction with molecular targets such as EGFR. It acts as an ATP mimetic, inhibiting the kinase activity of EGFR, which is crucial for the proliferation of cancer cells . Additionally, it may inhibit pathways involved in inflammation and apoptosis, contributing to its neuroprotective effects .
類似化合物との比較
Similar Compounds
Pyrimidine-5-carbonitrile Derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Triazole-Pyrimidine Hybrids: These compounds exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
6-(5-Chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to target EGFR mutations and its potential neuroprotective effects make it a compound of significant interest in both medicinal chemistry and material science .
特性
分子式 |
C12H8ClN3O |
|---|---|
分子量 |
245.66 g/mol |
IUPAC名 |
6-(5-chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H8ClN3O/c1-17-12-3-2-8(13)4-10(12)11-5-9(6-14)15-7-16-11/h2-5,7H,1H3 |
InChIキー |
LGPBZXLWOBRCLX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC=NC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


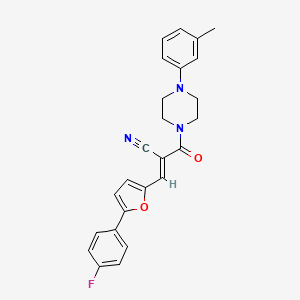
![3-((Dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14870876.png)
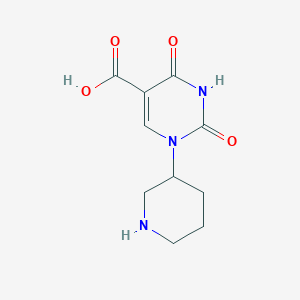

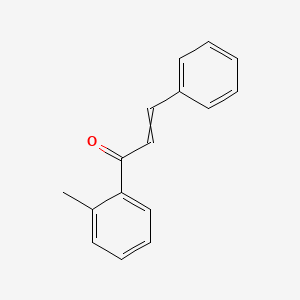
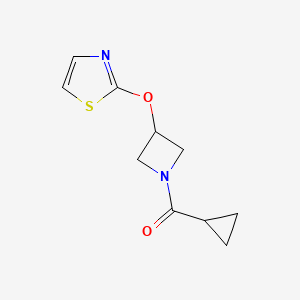
acetate](/img/structure/B14870902.png)
![2-[(Allyloxy)methyl]phenylZinc bromide](/img/structure/B14870911.png)
